molecular formula C22H24FN5O5 B12629476 C22H24FN5O5

C22H24FN5O5

カタログ番号: B12629476
分子量: 457.5 g/mol
InChIキー: ZQEFRHXEGAAXIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the molecular formula C22H24FN5O5 Trelagliptin Impurity 5 . It is a derivative of Trelagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Trelagliptin Impurity 5 is typically a solid substance and is often used in pharmaceutical research and development .

準備方法

The synthesis of Trelagliptin Impurity 5 involves organic synthesis reactions conducted under laboratory conditions. The preparation typically includes the following steps:

化学反応の分析

Trelagliptin Impurity 5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

科学的研究の応用

Trelagliptin Impurity 5 has several scientific research applications, including:

作用機序

The mechanism of action of Trelagliptin Impurity 5 involves its interaction with the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved blood glucose control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin signaling .

類似化合物との比較

Trelagliptin Impurity 5 can be compared with other DPP-4 inhibitors such as:

    Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes. It has a different chemical structure but a similar mechanism of action.

    Saxagliptin: This compound also inhibits DPP-4 and is used for managing blood glucose levels in diabetic patients.

    Linagliptin: A DPP-4 inhibitor with a unique structure that offers a longer duration of action compared to other inhibitors.

Trelagliptin Impurity 5 is unique due to its specific structural features and its role as an impurity in the synthesis of Trelagliptin. Its distinct chemical properties and interactions with the DPP-4 enzyme make it a valuable compound for research and development in the field of diabetes treatment .

特性

分子式

C22H24FN5O5

分子量

457.5 g/mol

IUPAC名

ethyl 1-[5-[(3-fluorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C22H24FN5O5/c1-2-33-21(32)12-6-8-28(9-7-12)22-26-18-17(20(31)27-22)15(11-16(29)25-18)19(30)24-14-5-3-4-13(23)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3,(H,24,30)(H2,25,26,27,29,31)

InChIキー

ZQEFRHXEGAAXIS-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。